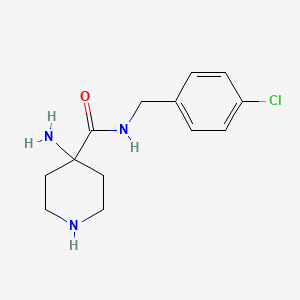
Dimethyl 2-(chloromethyl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(chloromethyl)terephthalate is an organic compound that belongs to the family of phthalates It is a derivative of terephthalic acid, where two methyl groups are esterified, and one of the methyl groups is substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(chloromethyl)terephthalate can be synthesized through the chlorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with chlorine gas at elevated temperatures, typically between 100°C and 250°C. The reaction may be catalyzed by light or other catalysts that promote side-chain chlorination of aromatic compounds .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of dimethyl terephthalate and chlorine gas into a reactor, maintaining the required temperature and pressure conditions to ensure efficient chlorination. The product is then purified through distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(chloromethyl)terephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted terephthalates depending on the nucleophile used.
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Hydrolysis: Terephthalic acid and methanol.
Aplicaciones Científicas De Investigación
Dimethyl 2-(chloromethyl)terephthalate has several applications in scientific research:
Polymer Chemistry: Used as a monomer or intermediate in the synthesis of polyesters and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Industrial Applications: Utilized in the production of plasticizers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which dimethyl 2-(chloromethyl)terephthalate exerts its effects involves its interaction with various molecular targets. As a phthalate, it can act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. It may bind to nuclear receptors and alter the expression of genes involved in hormone regulation . Additionally, its chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: A precursor in the synthesis of dimethyl 2-(chloromethyl)terephthalate, used in the production of polyesters.
Diethyl phthalate: Another phthalate ester with similar applications but different physical and chemical properties.
Dimethyl phthalate: A lower molecular weight phthalate with different uses and toxicity profiles.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
dimethyl 2-(chloromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 |
Clave InChI |
UQKQAKDVVIKKCT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)










![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)

